Cas no 1805506-71-1 ((5-Bromo-3-fluoro-2-nitrophenyl)methanol)

(5-Bromo-3-fluoro-2-nitrophenyl)methanol structure
1805506-71-1 structure
商品名:(5-Bromo-3-fluoro-2-nitrophenyl)methanol
CAS番号:1805506-71-1
MF:C7H5BrFNO3
メガワット:250.021904706955
CID:4963670

(5-Bromo-3-fluoro-2-nitrophenyl)methanol 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-fluoro-2-nitrobenzyl alcohol
    • (5-Bromo-3-fluoro-2-nitrophenyl)methanol
    • インチ: 1S/C7H5BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2
    • InChIKey: KCTUOHBQNFMEFC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(CO)C=1)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 248.94368 g/mol
  • どういたいしつりょう: 248.94368 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • ぶんしりょう: 250.02

(5-Bromo-3-fluoro-2-nitrophenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001640-500mg
5-Bromo-3-fluoro-2-nitrobenzyl alcohol
1805506-71-1 97%
500mg
790.55 USD 2021-06-22
Alichem
A014001640-250mg
5-Bromo-3-fluoro-2-nitrobenzyl alcohol
1805506-71-1 97%
250mg
494.40 USD 2021-06-22
Alichem
A014001640-1g
5-Bromo-3-fluoro-2-nitrobenzyl alcohol
1805506-71-1 97%
1g
1,579.40 USD 2021-06-22

(5-Bromo-3-fluoro-2-nitrophenyl)methanol 関連文献

(5-Bromo-3-fluoro-2-nitrophenyl)methanolに関する追加情報

Recent Advances in the Application of (5-Bromo-3-fluoro-2-nitrophenyl)methanol (CAS: 1805506-71-1) in Chemical Biology and Pharmaceutical Research

The compound (5-Bromo-3-fluoro-2-nitrophenyl)methanol (CAS: 1805506-71-1) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. This aromatic nitro compound, characterized by its bromo, fluoro, and nitro substituents, has demonstrated significant potential in the development of targeted therapeutics and chemical probes. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent labeling reagents, owing to its unique reactivity profile and ability to serve as a versatile building block in organic synthesis.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (5-Bromo-3-fluoro-2-nitrophenyl)methanol as a precursor in the synthesis of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers successfully utilized this compound to introduce key pharmacophoric elements into their molecular design, resulting in inhibitors with improved selectivity profiles and reduced off-target effects. The study reported IC50 values in the low nanomolar range for the most promising derivatives, suggesting potential applications in the treatment of B-cell malignancies and autoimmune disorders.

In parallel research, scientists have investigated the antimicrobial properties of derivatives synthesized from (5-Bromo-3-fluoro-2-nitrophenyl)methanol. A recent publication in Bioorganic & Medicinal Chemistry Letters described the development of novel fluoroquinolone analogs incorporating this structural motif, which exhibited enhanced activity against drug-resistant bacterial strains. The presence of both bromo and fluoro substituents was found to significantly improve membrane permeability and target binding affinity, addressing key challenges in antibiotic development.

The compound's utility extends beyond therapeutic applications, as demonstrated by its increasing use in chemical biology tools. Research groups have employed (5-Bromo-3-fluoro-2-nitrophenyl)methanol in the synthesis of activity-based protein profiling (ABPP) probes, taking advantage of its reactivity for selective protein labeling. A 2024 study in Nature Chemical Biology reported the development of a new class of covalent inhibitors that utilize this compound as a warhead scaffold, enabling selective targeting of reactive cysteine residues in disease-relevant proteins.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of (5-Bromo-3-fluoro-2-nitrophenyl)methanol to meet the growing demand from both academic and industrial researchers. New catalytic methods for its synthesis have been developed, offering improved yields and reduced environmental impact compared to traditional approaches. These methodological improvements are particularly relevant given the compound's increasing importance in high-throughput screening libraries and fragment-based drug discovery programs.

Looking forward, the unique structural features of (5-Bromo-3-fluoro-2-nitrophenyl)methanol continue to inspire innovative applications in drug discovery and chemical biology. Ongoing research is exploring its potential in the development of targeted protein degraders (PROTACs) and covalent inhibitor libraries. As the understanding of its reactivity and biological interactions deepens, this compound is expected to play an increasingly important role in addressing current challenges in medicinal chemistry and chemical biology research.

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